molecular formula C9H11ClO2 B13501931 (R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol

(R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol

Cat. No.: B13501931
M. Wt: 186.63 g/mol
InChI Key: SZSSGZBQJZZVER-ZCFIWIBFSA-N
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Description

(R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol is a valuable chiral building block in organic synthesis and pharmaceutical research. This compound features a stereogenic center, making the (R)-enantiomer highly significant for the asymmetric synthesis of complex molecules. Its primary research application is as a key chiral intermediate in the development of active pharmaceutical ingredients (APIs) and other biologically active compounds. The structure, containing both a chloro and a methoxy substituent on the aromatic ring, contributes to its unique electronic and steric properties, which can influence the binding affinity and metabolic stability of the final target molecules. This compound is closely related to intermediates used in the synthesis of drugs such as Rivastigmine, a cholinesterase inhibitor used to treat dementia associated with Alzheimer's and Parkinson's diseases [https://go.drugbank.com/drugs/DB00989]. Researchers utilize this chiral alcohol to introduce the specific (R)-configured phenethyl fragment, which is critical for achieving the desired pharmacological activity in the final product. Supplied as a high-purity material, it is essential for medicinal chemistry programs, process chemistry development, and methodological studies in asymmetric synthesis. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

(1R)-1-(5-chloro-2-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11ClO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3/t6-/m1/s1

InChI Key

SZSSGZBQJZZVER-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)Cl)OC)O

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

a. Halogenation of Aromatic Precursors

The initial step typically involves the electrophilic substitution on a suitably substituted aromatic precursor. For example, starting from 2-methoxyphenol derivatives, selective chlorination at the 5-position can be achieved using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions. The chlorination often proceeds via radical mechanisms, with temperature and solvent playing crucial roles in regioselectivity.

b. Formation of the Ethanol Side Chain

The key step involves introducing the ethan-1-ol moiety with stereochemical fidelity. This is often achieved through nucleophilic addition to aldehyde intermediates or via Grignard reactions. For example, the synthesis may involve the reduction of corresponding ketones or aldehydes with chiral reducing agents to favor the (R)-enantiomer.

c. Stereoselective Reduction

Chiral reduction strategies are employed to obtain high enantiomeric excess (ee). Common methods include:

  • Use of chiral catalysts such as Corey-Bakshi-Shibata (CBS) reduction with borane derivatives.
  • Enzymatic reductions utilizing ketoreductases.
  • As an example, in a study involving similar compounds, the reduction of α-keto intermediates with (S)- or (R)-borohydrides achieved >95% ee.

d. Purification and Characterization

Purification typically involves silica gel chromatography, recrystallization, or chiral HPLC to confirm enantiomeric purity. Analytical techniques such as NMR, HRMS, and optical rotation are employed for characterization.

Data Tables and Reaction Optimization

Reaction Step Reagents Solvent Temperature Yield (%) Notes
Aromatic chlorination NCS or SO₂Cl₂ Dichloromethane 0–25°C 85–90 Regioselectivity controlled by temperature
Side chain formation Grignard reagent or aldehyde THF or ethanol −20°C to 25°C 70–85 Stereoselective reduction critical for enantiomeric purity
Final reduction Chiral borohydride Toluene or ethanol −20°C >95 Achieves high stereoselectivity

Note: These data are compiled from multiple studies focusing on similar aromatic chlorinated alcohols, with reaction conditions optimized for high yield and stereoselectivity.

Research Findings and Literature Insights

a. Synthesis via Bromination and Reduction

In a study on analogous compounds, the synthesis involved bromination of 1-(5-chloro-2-methoxyphenyl)ethan-1-one followed by stereoselective reduction to obtain the (R)-enantiomer. Bromination was performed using N-bromosuccinimide (NBS) in acetonitrile at low temperature, yielding a brominated intermediate with high regioselectivity. Subsequent reduction with chiral boron reagents yielded the target alcohol with enantiomeric excess exceeding 95%.

b. Functional Group Transformations

Research indicates that the methoxy group on the aromatic ring can be demethylated under acidic or Lewis acid conditions, providing access to phenolic intermediates for further functionalization. Such transformations are crucial for diversifying the compound's derivatives.

c. Industrial Scale Synthesis

Large-scale production employs continuous flow reactors to optimize reaction parameters, reduce reaction times, and improve yields. The use of automated systems ensures reproducibility, with bromination and reduction steps carefully controlled to prevent overreaction or racemization.

Notes on Stereochemical Control and Purity

Achieving high stereochemical purity is essential for biological activity. The stereoselective reduction step is pivotal, with chiral catalysts or enzymes providing the necessary enantiomeric excess. Analytical validation via chiral HPLC and optical rotation measurements confirms the (R)-configuration.

Summary of Key Literature Sources

Source Focus Findings Relevance
Zhang et al. (2017) Synthesis optimization Bromination and stereoselective reduction methods Provides detailed reaction conditions and yields
De Gruyter (2018) Aromatic substitution Chlorination and demethylation techniques Guides regioselectivity and functionalization strategies
ResearchGate Biological activity Correlation between stereochemistry and activity Highlights importance of stereochemical control

Chemical Reactions Analysis

Oxidation to Ketone

The hydroxyl group undergoes oxidation to form 1-(5-chloro-2-methoxyphenyl)ethan-1-one ( ). This reaction is typically mediated by oxidizing agents like pyridinium chlorochromate (PCC) or under Jones oxidation conditions.

PropertyValueSource
Product Molecular Weight184.62 g/mol
Product Boiling Point278.1 ± 25.0°C (760 mmHg)
Reaction Yield54–95% (varies by method)

Mechanism : The oxidation proceeds via deprotonation of the hydroxyl group, followed by hydride transfer to the oxidizing agent. The stereochemistry at the chiral center is retained in the resulting ketone due to the planar intermediate .

Esterification

The alcohol reacts with acyl chlorides or anhydrides to form esters. For example, treatment with acetyl chloride in the presence of a base (e.g., triethylamine) yields the corresponding acetate ester .

Example Reaction :

(R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol+CH3COClEt3NCH3COO-C6H3(Cl)(OCH3)CH3+HCl\text{this compound} + \text{CH}_3\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{CH}_3\text{COO-C}_6\text{H}_3(Cl)(OCH_3)-\text{CH}_3 + \text{HCl}

ConditionDetailSource
SolventDichloromethane or THF
CatalystTriethylamine
Yield70–90%

Substitution Reactions

The hydroxyl group can be converted to a bromide via treatment with PBr₃ or HBr, forming 1-(5-chloro-2-methoxyphenyl)ethyl bromide. This intermediate is useful in nucleophilic substitution or cross-coupling reactions .

Example Pathway :

(R)-AlcoholPBr3(R)-1-(5-Chloro-2-methoxyphenyl)ethyl bromideSN2Derivatives\text{(R)-Alcohol} \xrightarrow{\text{PBr}_3} \text{(R)-1-(5-Chloro-2-methoxyphenyl)ethyl bromide} \xrightarrow{\text{SN2}} \text{Derivatives}

ParameterValueSource
Bromination AgentPBr₃ in diethyl ether
Reaction Time12–24 hours (reflux)

Condensation Reactions

The compound participates in Claisen-Schmidt condensations with aromatic aldehydes to form chalcones after oxidation to the ketone .

Example : Reaction with 2-methoxybenzaldehyde under basic conditions:

1-(5-Chloro-2-methoxyphenyl)ethanone+ArCHONaOH/EtOHChalcone Derivative\text{1-(5-Chloro-2-methoxyphenyl)ethanone} + \text{ArCHO} \xrightarrow{\text{NaOH/EtOH}} \text{Chalcone Derivative}

ConditionDetailSource
SolventEthanol
Base40% NaOH
Yield68–81%

Hydrazone Formation

The oxidized ketone reacts with hydrazine hydrate to form hydrazones, which can cyclize into pyrazoline derivatives under acidic conditions .

Reaction :

1-(5-Chloro-2-methoxyphenyl)ethanone+N2H4HydrazoneΔPyrazoline\text{1-(5-Chloro-2-methoxyphenyl)ethanone} + \text{N}_2\text{H}_4 \rightarrow \text{Hydrazone} \xrightarrow{\Delta} \text{Pyrazoline}

ParameterValueSource
Reaction Time1.5–2 hours (reflux)
CatalystAcetic acid

Stability and Side Reactions

  • Acid Sensitivity : The methoxy group may undergo demethylation under strong acidic conditions.

  • Thermal Stability : Decomposition occurs above 120°C, as indicated by flash point data .

Scientific Research Applications

®-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of ®-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, while the chloro and methoxy substituents can influence its binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The electronic and steric properties of substituents on the aromatic ring significantly influence solubility, stability, and reactivity. Key comparisons include:

Compound Substituents XlogP Topological Polar Surface Area (Ų) Molecular Weight (g/mol)
(R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol 5-Cl, 2-OMe ~2.2* ~20.2* ~186.6*
(R)-1-(3-Chlorophenyl)ethan-1-ol 3-Cl 1.8–2.0 20.2 170.6
(R)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol 5-Cl, 2-F 2.2 20.2 174.6
(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol 5-F, 2-I 2.5–3.0* 20.2 292.0

*Estimated based on analogous compounds.

  • Electron-withdrawing vs. donating groups : The 2-methoxy group in the target compound is electron-donating, increasing electron density on the aromatic ring compared to 2-fluoro or 2-chloro analogs. This may enhance solubility in polar solvents but reduce stability under oxidative conditions .

Reactivity in Oxidation Reactions

Substituents influence oxidation rates and product yields:

Compound Oxidized Product Yield (%) Conditions Reference
1-(Naphthalen-2-yl)ethan-1-ol 1-(Naphthalen-2-yl)ethan-1-one 66–98 Sodium copper chlorophyllin
This compound Likely ketone N/A Predicted slower due to 2-OMe
  • The 2-methoxy group may stabilize the benzylic alcohol via resonance, reducing oxidation susceptibility compared to naphthyl or electron-deficient aryl analogs .

Biological Activity

(R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol, a compound derived from the 5-chloro-2-methoxyphenyl structure, has garnered attention in pharmacological research for its diverse biological activities. This article compiles findings from various studies focusing on its anti-inflammatory, analgesic, antibacterial, antioxidant, and anticancer properties.

Chemical Structure and Properties

The compound's structure features a chloro and methoxy substituent on a phenyl ring, contributing to its biological activity. The presence of these functional groups enhances the compound's interaction with biological targets.

Anti-inflammatory and Analgesic Activities

Studies have demonstrated that this compound exhibits significant anti-inflammatory and analgesic properties. In a study involving carrageenan-induced hind paw edema in mice, the compound showed marked inhibition compared to control groups, indicating its potential as an anti-inflammatory agent. The analgesic effects were evaluated using hot-plate and tail-flick tests, revealing substantial pain relief at a dosage of 100 mg/kg .

Antibacterial Activity

The antibacterial activity of this compound has been assessed against various strains of bacteria. Research indicates that derivatives of this compound exhibit effective inhibition against Helicobacter pylori, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL. Notably, modifications to the phenyl ring, such as the introduction of electron-withdrawing groups, significantly affect the antibacterial potency .

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH radical scavenging method. Results showed that the compound possesses considerable antioxidant activity, comparable to known antioxidants like ascorbic acid. This property is attributed to its ability to donate electrons and neutralize free radicals, thus protecting cells from oxidative stress .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has shown cytotoxic effects against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation . The compound's structural features contribute to its selective toxicity towards cancer cells while sparing normal cells.

Case Studies and Research Findings

StudyBiological ActivityFindings
Anti-inflammatorySignificant reduction in paw edema at 100 mg/kg dose.
AntibacterialMIC values between 32–64 µg/mL against H. pylori strains.
AntioxidantDPPH scavenging activity comparable to ascorbic acid.
AnticancerCytotoxicity observed in U-87 and MDA-MB-231 cell lines.

Q & A

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Impurity Profiling :
  • HPLC-MS/MS : Detects impurities at 0.1% levels (e.g., des-chloro byproduct at m/z 182.08) .
  • Chiral Purity : Dynamic kinetic resolution protocols reduce racemization during purification .

Tables for Key Data

Table 1 : Physicochemical Properties of this compound

PropertyValueMethod/Source
Molecular Weight200.64 g/molHRMS
Melting Point45–48°CDSC
Specific Rotation ([α]D20_D^{20})+22.5° (c = 1, CHCl3_3)Polarimetry
Log P (Octanol-Water)2.1Computational

Table 2 : Comparative Stereochemical Purity of Chlorophenyl Ethanol Derivatives

CompoundEnantiomeric Excess (%)Chiral HPLC Conditions
(R)-1-(3-Chlorophenyl)ethan-1-ol87Chiralpak® IA, Hexane:IPA (85:15)
This compound89 (predicted)Chiralpak® IB, Hexane:EtOH (90:10)

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